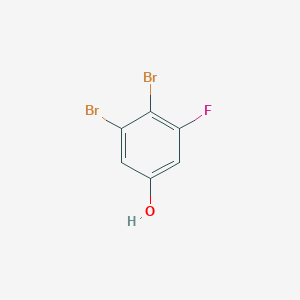

3,4-Dibromo-5-fluorophenol

Description

3,4-Dibromo-5-fluorophenol is a halogenated phenolic compound featuring two bromine atoms at the 3- and 4-positions and a fluorine atom at the 5-position of the phenol ring. This substitution pattern confers distinct electronic, steric, and physicochemical properties, making it relevant in materials science, pharmaceutical intermediates, and supramolecular chemistry.

Properties

CAS No. |

1803716-58-6 |

|---|---|

Molecular Formula |

C6H3Br2FO |

Molecular Weight |

269.89 g/mol |

IUPAC Name |

3,4-dibromo-5-fluorophenol |

InChI |

InChI=1S/C6H3Br2FO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H |

InChI Key |

NZMWJBLGMVYYBI-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)Br)Br)O |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4-Dibromo-5-fluorophenol

The positional isomer 2,4-Dibromo-5-fluorophenol (CAS: 3D-CAA36934) shares the same molecular formula (C₆H₃Br₂FO) but differs in bromine substitution (2- and 4-positions vs. 3- and 4-positions). Key differences include:

- Acidity: The 2,4-substitution likely reduces phenolic acidity compared to 3,4-substitution due to weaker electron-withdrawing effects. Bromine at the ortho position (2-) may sterically hinder deprotonation.

- Reactivity : The 2,4-isomer may exhibit lower electrophilic aromatic substitution (EAS) activity at the para position due to steric crowding from adjacent bromine atoms.

- Commercial Availability : Both compounds are listed as discontinued in commercial catalogs, suggesting challenges in synthesis or niche applications .

Table 1: Comparison of Halogenated Phenols

Brominated/Fluorinated Aromatic Derivatives

- Its crystal structure reveals Br⋯Br interactions (3.499 Å) and C—H⋯H—C dihydrogen bonds, which stabilize the lattice . Such interactions may also occur in 3,4-Dibromo-5-fluorophenol but remain unverified.

- Ethyl 3-fluoro-4-methylphenyl sulfide: A fluorinated thioether with a methyl group at the 4-position. The fluorine atom’s electronegativity enhances sulfur’s nucleophilicity, a property less pronounced in phenolic systems due to competing resonance effects .

Functional Group Influence

- Fluorine vs. Bromine: Fluorine’s strong electron-withdrawing effect increases phenolic acidity more significantly than bromine. In 3,4-Dibromo-5-fluorophenol, the fluorine at the 5-position may dominate electronic effects, directing EAS reactions to the ortho and para positions relative to the -OH group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.